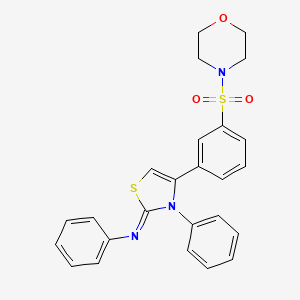![molecular formula C18H17FN4O2S2 B12193011 3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide](/img/structure/B12193011.png)
3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide is a complex organic compound that features a thiazolidinone core, a fluorophenyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide typically involves a multi-step process:
Formation of the Thiazolidinone Core: The initial step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Knoevenagel condensation reaction between the thiazolidinone and 3-fluorobenzaldehyde under basic conditions.
Attachment of the Imidazole Moiety: The final step involves the coupling of the intermediate with an imidazole derivative through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Knoevenagel condensation and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidinone ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Medicinal Chemistry: It is being investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Biological Studies: The compound can be used as a probe to study the interactions between proteins and small molecules.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and matrix metalloproteinases, which are involved in inflammation and cancer progression.
Signaling Pathways: It may interfere with signaling pathways such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.
Imidazole Derivatives: Compounds with an imidazole moiety are widely used in medicinal chemistry for their antifungal and anticancer activities.
Uniqueness
3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide is unique due to its combination of a fluorophenyl group, thiazolidinone core, and imidazole moiety, which together contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H17FN4O2S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H17FN4O2S2/c19-13-3-1-2-12(8-13)9-15-17(25)23(18(26)27-15)7-5-16(24)21-6-4-14-10-20-11-22-14/h1-3,8-11H,4-7H2,(H,20,22)(H,21,24)/b15-9- |
InChI Key |
ZJXOTGVHIQRMHZ-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CN=CN3 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-5-cyclohexyl-1-phenyl-1H-1,2,4-triazole](/img/structure/B12192934.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12192938.png)
![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclopentylamine](/img/structure/B12192944.png)
![ethyl 1-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B12192949.png)
![(2,4-Dichlorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12192954.png)


![N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide](/img/structure/B12192979.png)

![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B12192993.png)
![(2E)-2-(4-methylbenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12193000.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B12193010.png)
![3-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione](/img/structure/B12193014.png)
![N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12193019.png)
